N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl ring, a cyano group, a dimethylamino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 5-chloro-2-cyanophenylamine. This can be achieved through the chlorination of 2-cyanophenylamine using a chlorinating agent like thionyl chloride.
Coupling Reaction: The intermediate is then coupled with 2-(dimethylamino)-2-(furan-2-yl)ethylamine. This step usually requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Oxalamide Formation: The final step involves the reaction of the coupled product with oxalyl chloride to form the oxalamide structure. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of rigorous purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine group under suitable conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or thiourea can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the cyano group results in primary amines.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cell signaling pathways or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide: Lacks the furan ring, which may affect its chemical reactivity and biological activity.
N1-(5-chloro-2-cyanophenyl)-N2-(2-(methylamino)-2-(furan-2-yl)ethyl)oxalamide: Contains a methylamino group instead of a dimethylamino group, potentially altering its pharmacokinetic properties.
Uniqueness
N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide is unique due to the presence of both the furan ring and the dimethylamino group, which confer distinct chemical and biological properties. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3/c1-22(2)14(15-4-3-7-25-15)10-20-16(23)17(24)21-13-8-12(18)6-5-11(13)9-19/h3-8,14H,10H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCFMFFKTSBIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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